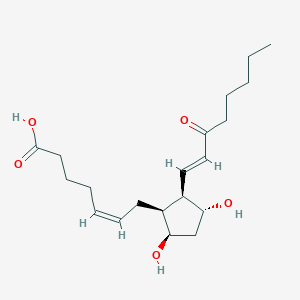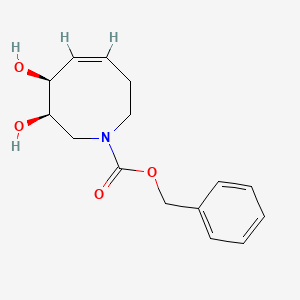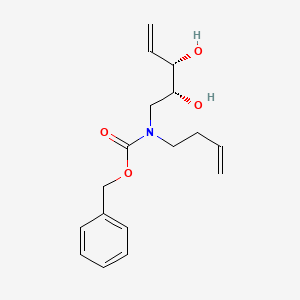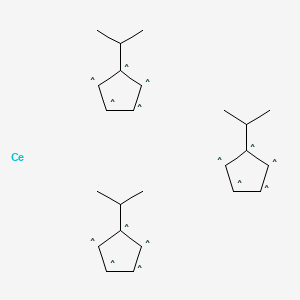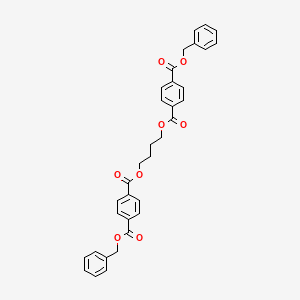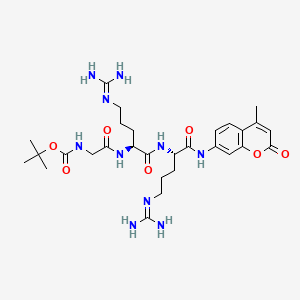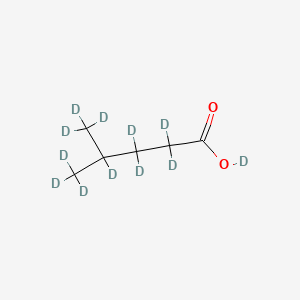
4-Methylpentanoic acid-D12
Overview
Description
It is a short-chain volatile fatty acid with the molecular formula C6D12O2 and a molecular weight of 128.23 g/mol . This compound is primarily used as an internal standard for the quantification of 4-Methylpentanoic Acid by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) .
Biochemical Analysis
Biochemical Properties
It is known to be a short-chain volatile fatty acid
Cellular Effects
As a short-chain fatty acid, it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to be a synthetic intermediate in the synthesis of biodiesel, polyhydroxyalkanoate (PHA) biopolymers, and various organic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylpentanoic Acid-d12 involves the incorporation of deuterium atoms into the 4-Methylpentanoic Acid molecule. This can be achieved through various methods, including:
Hydrogen-Deuterium Exchange: This method involves the exchange of hydrogen atoms in 4-Methylpentanoic Acid with deuterium atoms using deuterated solvents and catalysts under specific reaction conditions.
Deuterated Reagents: Another approach is to use deuterated reagents in the synthesis of 4-Methylpentanoic Acid.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using deuterated reagents and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
4-Methylpentanoic Acid-d12 undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various reagents depending on the desired functional group substitution
Major Products Formed
Oxidation: Ketones, aldehydes
Reduction: Alcohols
Substitution: Compounds with different functional groups
Scientific Research Applications
4-Methylpentanoic Acid-d12 has several scientific research applications, including:
Analytical Chemistry: Used as an internal standard in GC-MS and LC-MS for the quantification of 4-Methylpentanoic Acid.
Biochemistry: Studied for its role in lipid biochemistry and metabolism.
Environmental Science: Investigated for its production during wastewater treatment using anaerobic membrane bioreactors.
Industrial Chemistry: Utilized as a synthetic intermediate in the production of biodiesel, polyhydroxyalkanoate biopolymers, and other organic compounds.
Mechanism of Action
The mechanism of action of 4-Methylpentanoic Acid-d12 involves its role as a short-chain fatty acid. Short-chain fatty acids are known to interact with specific receptors and enzymes in biological systems, influencing metabolic pathways and cellular functions . The deuterium labeling allows for precise tracking and quantification in metabolic studies .
Comparison with Similar Compounds
Similar Compounds
4-Methylpentanoic Acid: The non-deuterated form of 4-Methylpentanoic Acid-d12.
4-Methylvaleric Acid: Another name for 4-Methylpentanoic Acid.
Isocaproic Acid: Another name for 4-Methylpentanoic Acid.
Uniqueness
4-Methylpentanoic Acid-d12 is unique due to its deuterium labeling, which provides distinct advantages in analytical and metabolic studies. The deuterium atoms make it an ideal internal standard for mass spectrometry, allowing for accurate quantification and tracking of metabolic processes .
Properties
IUPAC Name |
deuterio 2,2,3,3,4,5,5,5-octadeuterio-4-(trideuteriomethyl)pentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2/c1-5(2)3-4-6(7)8/h5H,3-4H2,1-2H3,(H,7,8)/i1D3,2D3,3D2,4D2,5D/hD | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGKJLKRYENPLQH-BTXGSBRHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])C([2H])([2H])C([2H])([2H])C(=O)O[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


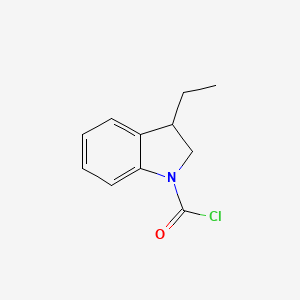
![8-Oxa-3-thiabicyclo[5.1.0]octane(9CI)](/img/structure/B570018.png)

